VPC03090
Description
Properties
CAS No. |
1392202-91-3 |
|---|---|
Molecular Formula |
C19H31NO |
Molecular Weight |
289.463 |
IUPAC Name |
(1-amino-3-(3-octylphenyl)cyclobutyl)methanol |
InChI |
InChI=1S/C19H31NO/c1-2-3-4-5-6-7-9-16-10-8-11-17(12-16)18-13-19(20,14-18)15-21/h8,10-12,18,21H,2-7,9,13-15,20H2,1H3 |
InChI Key |
FXTVJTIVYXHEBU-UHFFFAOYSA-N |
SMILES |
OCC1(N)CC(C2=CC=CC(CCCCCCCC)=C2)C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VPC03090, VPC 03090, VPC-03090 |
Origin of Product |
United States |
Discovery and Characterization of Vpc03090 As an S1p Receptor Modulator Prodrug
Structural Derivation and Design Principles
The structural design of VPC03090 was influenced by existing S1P receptor modulators, particularly FTY720 (fingolimod).
This compound was developed through structure-activity relationship (SAR) studies exploring the chemical space around FTY720. FTY720 is a sphingosine (B13886) analog that acts as a prodrug, requiring phosphorylation to its active form, FTY720-phosphate, to exert its effects as an S1P receptor agonist. biosensis.comnih.gov this compound shares structural similarities with FTY720 but incorporates specific modifications intended to confer distinct pharmacological properties. nih.govresearchgate.net These modifications include a change in the position of the aryl substituent and the incorporation of a cyclobutyl ring in place of the ethyl linker present in FTY720. nih.gov
A key structural feature of this compound is the inclusion of a cyclobutane (B1203170) scaffold. This four-membered ring serves as a conformationally constrained analog of the flexible ethyl linker found in FTY720. nih.govnih.govwikipedia.org The rigid cyclobutane structure restricts the possible orientations of the molecule's substituents, which can influence its interaction with enzymes and receptors, potentially leading to altered metabolic profiles and receptor subtype selectivity compared to more flexible analogs.
Analogy to FTY720 (Fingolimod) and Structural Modifications
Prodrug Activation and Metabolism of this compound
As a prodrug, this compound requires metabolic conversion within the body to become pharmacologically active.
The primary activation pathway for this compound involves phosphorylation by sphingosine kinase 2 (SK2). biosensis.comnih.govnih.govwikipedia.orgnih.govciteab.comresearchgate.net This enzymatic reaction converts the alcohol form, this compound, into its active, phosphorylated metabolite, this compound-P ([1-amino-3-(3-octylphenyl)cyclobutyl]methyl dihydrogen phosphate). nih.govnih.govresearchgate.netnus.edu.sg this compound-P is the species that interacts with S1P receptors to elicit a biological response. nih.govresearchgate.net Studies using techniques such as guanosine (B1672433) 5'-O-(3-[35S]thio)triphosphate binding assays have confirmed the formation of this compound-P and its activity at S1P receptors. nih.govresearchgate.net
Sphingosine kinases exist as two main isoforms, SK1 and SK2, which differ in their cellular localization and substrate preferences. guidetoimmunopharmacology.orguniprot.orgfrontiersin.orgnih.gov Research indicates that this compound is preferentially phosphorylated by SK2. nih.govnih.govwikipedia.orgnih.govresearchgate.net This specificity for SK2 over SK1 is a notable characteristic of this compound and distinguishes it from FTY720, which is phosphorylated by both SK1 and SK2. The differential substrate specificity may contribute to variations in the pharmacokinetic and pharmacodynamic profiles of this compound compared to FTY720.
Studies in preclinical models, such as mice, have investigated the in vivo conversion of this compound to this compound-P and the pharmacokinetics of both species. Following oral administration of this compound in mice, an approximate 1:1 ratio of the phosphorylated (this compound-P) to the alcohol (this compound) species has been observed. nih.govresearchgate.net The phosphorylated form, this compound-P, exhibits a half-life of approximately 30 hours in mice. nih.govresearchgate.net This demonstrates that this compound is effectively converted to its active metabolite in vivo, and this compound-P maintains a relatively long half-life in this preclinical model.
Substrate Specificity for SK2 Versus SK1
Receptor Binding and Ligand Efficacy Profile of this compound-P
The active metabolite, this compound-P, interacts with multiple S1P receptor subtypes (S1P1-S1P5), exhibiting a varied efficacy profile across these receptors. This profile was determined through various in vitro assays, including GTP[γ-35S] binding assays and calcium mobilization assays, using cells expressing specific human or mouse S1P receptor subtypes. nih.govnih.govresearchgate.net
Competitive Antagonism at S1P1 and S1P3 Receptors
This compound-P functions as a competitive antagonist at both human and mouse S1P1 receptors, as well as human S1P3 receptors. nih.govnih.govresearchgate.net Studies using GTP[γ-35S] binding assays demonstrated that this compound-P produced concentration-dependent rightward shifts in the S1P agonist concentration-effect curves for human S1P1, mouse S1P1, and human S1P3 receptors, consistent with competitive antagonism. nih.govresearchgate.net For human S1P3, this compound-P also significantly decreased the potency of S1P in promoting intracellular Ca2+ mobilization in cells expressing this receptor. nih.govresearchgate.net this compound-P alone did not induce a Ca2+ signal, supporting its antagonistic activity at S1P3. nih.govresearchgate.net
Based on Schild regression analysis of GTP[γ-35S] binding data, the estimated Ki values for this compound-P were 24 nM for human S1P1, 14 nM for mouse S1P1, and 51 nM for human S1P3. nih.gov
Agonism at S1P4 and S1P5 Receptors
In contrast to its antagonistic activity at S1P1 and S1P3, this compound-P acts as an agonist at human S1P4 and human S1P5 receptors. nih.govresearchgate.net At human S1P4, this compound-P was found to be more potent and efficacious than S1P in GTP[γ-35S] binding assays. nih.govresearchgate.net The EC50 values were 56 nM for S1P and 17.7 nM for this compound-P, with an Emax of this compound-P relative to S1P of 1.7. nih.gov For human S1P5, this compound-P showed similar potency to S1P but was less efficacious. nih.gov The EC50 values were 4.4 nM for S1P and 2.4 nM for this compound-P, with an Emax of this compound-P relative to S1P of 0.26. nih.gov
Neutral Activity at S1P2 Receptor
This compound-P exhibited neutral activity at the human S1P2 receptor. nih.gov In calcium mobilization assays, this compound-P showed neither agonism nor antagonism at human S1P2. nih.gov
Comparative Analysis of Binding Affinities and Potencies with S1P and Other Modulators
The affinity of this compound-P for S1P receptors is generally in the range of the natural ligand, S1P. nih.govresearchgate.net this compound-P displayed the highest affinity for S1P5, followed by S1P4, S1P1, and S1P3. nih.govresearchgate.net
When comparing the potency of this compound-P to other S1P receptor antagonists, this compound-P was indistinguishable in potency from VPC44116 at S1P1. nih.govresearchgate.netresearchgate.net However, at S1P3, this compound-P was significantly more potent than VPC23019, VPC44116, and W146. nih.govresearchgate.netresearchgate.net
The following table summarizes the activity and affinity of this compound-P at different S1P receptor subtypes:
| Receptor Subtype | Activity | Affinity (Ki/EC50) | Notes |
| hS1P1 | Competitive Antagonist | Ki: 24 nM | |
| mS1P1 | Competitive Antagonist | Ki: 14 nM | |
| hS1P3 | Competitive Antagonist | Ki: 51 nM | More potent than VPC23019, VPC44116, W146 nih.govresearchgate.netresearchgate.net |
| hS1P4 | Agonist | EC50: 17.7 nM | More potent and efficacious than S1P nih.govresearchgate.net |
| hS1P5 | Agonist | EC50: 2.4 nM | Equally potent but less efficacious than S1P nih.gov |
| hS1P2 | Neutral | N/A | Neither agonism nor antagonism nih.gov |
Note: Affinity values are approximate and depend on the specific assay conditions.
Structure-Activity Relationships (SAR) of this compound Analogs
Structure-activity relationship studies were conducted on this compound-P to understand how modifications to its structure affect its activity at S1P receptors. nih.govresearchgate.net
Influence of Alkyl Chain Length on S1P Receptor Selectivity and Efficacy
The length of the alkyl chain attached to the phenyl group in this compound-P significantly influences its activity, particularly at the S1P1 receptor. nih.govresearchgate.net Analogs of this compound-P were synthesized with alkyl chain lengths ranging from seven (C7), nine (C9), to ten (C10) carbon atoms, compared to the eight-carbon chain (C8) in this compound-P. nih.govresearchgate.net
In vitro analysis of activity at the S1P1 receptor using a GTP[γ-35S] assay showed that altering the alkyl chain length affected potency. nih.govresearchgate.net For instance, the C10-P analog had an EC50 of 30 nM at S1P1, while the C9-P analog had an EC50 of 178 nM, compared to S1P's EC50 of 10 nM. nih.govresearchgate.net These analogs also exhibited different efficacy at S1P1. nih.govresearchgate.net
The C10 analog of this compound, similar to this compound, is also a prodrug that is presumably activated by sphingosine kinase 2. nih.govresearchgate.net In vivo studies in mice showed that the C10 analog of this compound significantly lowered peripheral lymphocyte counts, a well-established biomarker of S1P1 agonism, indicating its activity as a prodrug and the importance of the alkyl chain length for in vivo effects. nih.govresearchgate.net The C8 compound (this compound) did not produce significant changes in peripheral lymphocyte counts in mice at tested doses, despite achieving plasma concentrations of this compound-P above the Ki for S1P1, suggesting complex SAR in vivo. researchgate.net
Impact of Structural Modifications on Receptor Interactions
Structure-activity relationship (SAR) studies played a crucial role in the discovery and characterization of this compound. These investigations stemmed from efforts to explore the functional chemical space around the sphingosine analog FTY720 (fingolimod), a known S1P receptor modulator. Through the synthesis and evaluation of conformationally constrained analogs of FTY720, researchers identified compounds with distinct S1P receptor subtype selectivity nih.govnih.gov.
This compound, specifically 1-(hydroxymethyl)-3-(3-octylphenyl)cyclobutane, emerged from these studies. A key finding was that this compound functions as a prodrug, requiring phosphorylation by sphingosine kinase 2 to yield its biologically active form, this compound-P (3-(3-octylphenyl)-1-(phosphonooxymethyl)cyclobutane) nih.govnih.gov. The presence of the phosphate (B84403) group in this compound-P is essential for its activity at S1P receptors, as the nonphosphorylated form, this compound, showed negligible activity at concentrations up to 10 µM in GTP[γ-35S] binding assays nih.gov.
Detailed pharmacological profiling of this compound-P revealed its specific interaction profile across the five S1P receptor subtypes (S1P1-S1P5). Studies utilizing GTP[γ-35S] binding assays demonstrated that this compound-P acts as a competitive antagonist at human S1P1 (hS1P1) and human S1P3 (hS1P3) receptors nih.govresearchgate.net. Schild regression analysis of the competitive antagonism yielded inhibition constant (K_i) values of 24 nM for hS1P1 and 51 nM for hS1P3 nih.gov. Similar competitive antagonism was observed at mouse S1P1 (mS1P1), with a K_i value of 14 nM nih.gov.
In contrast to its antagonistic activity at S1P1 and S1P3, this compound-P exhibited agonist activity at human S1P4 (hS1P4) and human S1P5 (hS1P5) receptors nih.govresearchgate.net. At hS1P4, this compound-P was found to be more potent and efficacious than the natural ligand S1P nih.gov. For hS1P5, this compound-P was equally potent but less efficacious compared to S1P nih.gov. This compound-P showed neither agonism nor antagonism at hS1P2 in calcium mobilization assays nih.govresearchgate.net.
The affinity of this compound-P for these S1P receptors is in a similar range to that of the natural ligand, S1P nih.gov. Radioligand binding studies corroborated the affinity measurements obtained from functional assays, showing that this compound-P displayed the highest affinity for S1P5, followed by S1P4, S1P1, and S1P3 nih.govresearchgate.net.
The impact of structural modifications, particularly alterations to the alkyl chain length, on receptor activity was also investigated. Analogs of this compound-P with different alkyl chain lengths (C7, C9, and C10) were synthesized to analyze the SAR for this region of the molecule researchgate.net. In vitro analysis of activity at the S1P1 receptor showed varying potencies. For instance, the C10-P analog had an EC50 value of 30 nM at S1P1, while the C9-P analog had an EC50 value of 178 nM, compared to S1P's EC50 of 10 nM researchgate.net. These results indicate that the length of the alkyl chain influences the potency and efficacy of this compound-P analogs at S1P receptors researchgate.net.
The following tables summarize key data on the interaction of this compound-P and its analogs with S1P receptors:
| Receptor Subtype | Species | Activity Type | K_i (nM) | EC50 (nM) | Emax (relative to S1P) | Assay Method | Citation |
| S1P1 | Human | Antagonist | 24 | - | - | GTP[γ-35S] binding | nih.gov |
| S1P1 | Mouse | Antagonist | 14 | - | - | GTP[γ-35S] binding | nih.gov |
| S1P3 | Human | Antagonist | 51 | - | - | GTP[γ-35S] binding, Ca2+ mob | nih.govresearchgate.net |
| S1P4 | Human | Agonist | - | Potent/Efficacious | > 1 | GTP[γ-35S] binding | nih.govresearchgate.net |
| S1P5 | Human | Agonist | - | Equally Potent | 0.26 | GTP[γ-35S] binding | nih.govresearchgate.net |
| S1P2 | Human | No Agonism/Antagonism | - | - | - | Ca2+ mobilization | nih.govresearchgate.net |
Note: K_i values are for antagonistic activity, while EC50 and Emax values are for agonistic activity.
| Compound | Alkyl Chain Length | Activity at S1P1 | EC50 at S1P1 (nM) | Citation |
| S1P | - | Agonist | 10 | researchgate.net |
| This compound-P | C8 | Antagonist | - | nih.govresearchgate.net |
| C10-P Analog | C10 | Agonist | 30 | researchgate.net |
| C9-P Analog | C9 | Agonist | 178 | researchgate.net |
Molecular Mechanisms of Action and Downstream Signaling Modulation
Modulation of G Protein-Coupled Receptor (GPCR) Signaling
VPC03090-P interacts with S1P receptors, which are a class of GPCRs. nih.govclevelandclinic.orgnih.gov S1P receptors are known to couple with different G proteins (Gαi/o, Gαq, and Gα12/13) to initiate diverse downstream signaling events. nih.govscripps.edu this compound-P has demonstrated selective antagonism towards certain S1P receptor subtypes, notably S1P1 and S1P3. researchgate.netnih.gov It has also shown agonist activity at S1P4 and S1P5 receptors. nih.govresearchgate.net
Inhibition of S1P-Induced GTP[γ-35S] Binding Assays
GTP[γ-35S] binding assays are a functional method used to assess the activation of GPCRs. creative-bioarray.comrevvity.com Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit of the coupled G protein. creative-bioarray.comrevvity.com Using a non-hydrolyzable analog like GTP[γ-35S] allows for the measurement of G protein activation. creative-bioarray.comrevvity.com
Studies utilizing GTP[γ-35S] binding assays have shown that this compound-P behaves as a competitive antagonist at human S1P1 and S1P3 receptors. researchgate.netnih.gov This is evidenced by concentration-dependent rightward shifts in the S1P agonist concentration-effect curves in the presence of this compound-P. nih.gov The affinity of this compound-P for these receptors has been determined through analysis of these assays. nih.gov
Interactive Table 1: Affinity of this compound-P for Human S1P Receptor Subtypes (Based on GTP[γ-35S] Binding and Schild Regression Analysis)
| Receptor Subtype (human) | Ki (nM) |
| S1P1 | 24 nih.gov |
| S1P3 | 51 nih.gov |
| S1P4 | 17.7 (EC50, agonist activity) nih.govresearchgate.net |
| S1P5 | 2.4 (EC50, agonist activity) nih.govresearchgate.net |
Note: Ki values indicate antagonist affinity, while EC50 values indicate agonist potency.
Effects on Intracellular Calcium Mobilization via S1P3
S1P3 receptors are known to couple to Gαq proteins, which leads to the activation of phospholipase C and the subsequent mobilization of intracellular calcium from internal stores. scripps.eduresearchgate.netnih.gov
Research using calcium mobilization assays in cells expressing human S1P3 has demonstrated that this compound-P significantly decreases the potency of S1P in promoting intracellular calcium mobilization. researchgate.netresearchgate.net The addition of this compound-P at a concentration of 1 µM resulted in a shift of the EC50 value for S1P by more than one log order. researchgate.net Importantly, this compound-P alone did not induce changes in intracellular calcium signals, which aligns with its observed lack of positive efficacy at the S1P3 receptor in broken cell assays. researchgate.net This further supports its role as an antagonist at the S1P3 receptor. researchgate.netresearchgate.net
Interactive Table 2: Effect of this compound-P on S1P-Induced Calcium Mobilization via hS1P3
| Compound | Effect on S1P EC50 for Calcium Mobilization (1 µM this compound-P) | Effect on Intracellular Ca2+ Signal Alone |
| This compound-P + S1P | Significant decrease in S1P potency ( >1 log order shift) researchgate.net | No change researchgate.net |
Regulation of Intracellular Signaling Cascades
Beyond its direct effects on S1P receptors, this compound-P influences several key intracellular signaling pathways that are downstream of GPCR activation.
Impact on Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt pathway is a crucial intracellular signaling cascade involved in various cellular processes, including cell proliferation, survival, and growth. genome.jpwikipedia.orgnih.gov S1P1 receptor signaling has been shown to promote the enhancement of phosphatidylinositol 3-kinase activity and subsequent phosphorylation of Akt. nih.govresearchgate.net
Studies have investigated the effect of this compound-P on Akt phosphorylation in cells expressing human S1P1. nih.govresearchgate.net These studies observed that S1P or SEW2871 (another S1P1 agonist) induced significant Akt phosphorylation, which was inhibited in the presence of this compound-P. researchgate.net This indicates that this compound-P, as an S1P1 antagonist, can block the activation of the PI3K/Akt pathway mediated by S1P1 signaling. nih.govresearchgate.net
Modulation of Extracellular Signal-Regulated Kinase (ERK1/2) Phosphorylation
The Extracellular Signal-Regulated Kinase (ERK1/2) pathway is another major signaling cascade activated by various extracellular stimuli, including GPCR ligands. thermofisher.com Activation of S1P1 signaling is known to promote downstream phosphorylation of ERK1/2. nih.govresearchgate.net
Research has shown that S1P or SEW2871 stimulation leads to significant phosphorylation of ERK1/2 in cells expressing human S1P1. researchgate.net This phosphorylation was significantly inhibited when this compound-P was present. nih.govresearchgate.net This finding, consistent across multiple experiments, demonstrates that this compound-P effectively modulates ERK1/2 phosphorylation by antagonizing S1P1 receptor activity. researchgate.net
Interactive Table 3: Effect of this compound-P on S1P-Induced ERK1/2 Phosphorylation via hS1P1
| Stimulus + Compound | ERK1/2 Phosphorylation Level (Relative Intensity) |
| Vehicle Alone | Baseline |
| S1P + Vehicle | Significantly increased researchgate.net |
| SEW2871 + Vehicle | Significantly increased researchgate.net |
| S1P + 10 µM this compound-P | Significantly inhibited compared to S1P + Vehicle researchgate.net |
| SEW2871 + 10 µM this compound-P | Significantly inhibited compared to SEW2871 + Vehicle researchgate.net |
| This compound-P Alone | No significant difference from Vehicle Alone researchgate.net |
Note: Data is representative and based on qualitative interpretation of Western blot results and quantification. researchgate.net
Influence on Rho/Rac GTPase Pathways
Rho and Rac GTPases are members of the Rho family of small GTPases, which are key regulators of the actin cytoskeleton, cell motility, and other cellular functions. cytoskeleton.comgenenames.org They act as molecular switches, cycling between an inactive GDP-bound state and an active GTP-bound state. genenames.orgnih.gov S1P signaling has been implicated in influencing Rho/Rac GTPase pathways. scispace.com
This compound has been noted in the context of inhibiting tumor growth, which can involve the modulation of pathways like the PI3K-Akt/Rac pathways. scispace.com While direct detailed findings on this compound's specific influence on Rho/Rac GTPases were less extensively detailed in the provided search results compared to PI3K/Akt and ERK1/2, the connection between S1P signaling, Rac GTPases, and the potential for inhibition by compounds like this compound has been indicated in research exploring sphingolipid-targeted agents and their impact on tumor growth and related pathways. scispace.commdpi.com Further research would be needed to fully elucidate the precise mechanisms by which this compound-P modulates Rho/Rac GTPase activity.
Cellular Responses to this compound-P
The interaction of this compound-P with S1P receptors translates into various cellular responses, particularly those relevant to cell growth, survival, migration, and adhesion. This compound and its phosphorylated form have been investigated for their potential as anticancer agents, with studies demonstrating inhibitory effects on tumor growth in experimental models. nih.gov
Regulation of Cell Proliferation and Survival Pathways
Sphingosine-1-phosphate (S1P) signaling is widely recognized for its role in promoting cell survival, growth, and proliferation. nih.govwikidata.orglipidmaps.org Conversely, ceramide, another key sphingolipid, is generally associated with growth arrest and the induction of apoptosis. wikidata.orglipidmaps.org The balance between these two lipids, often referred to as the sphingolipid rheostat, is crucial in determining cell fate. wikidata.org By acting as an antagonist of S1P receptors, particularly S1P1 which is linked to pro-survival signaling, this compound-P is believed to exert its effects by inhibiting these pro-survival pathways. nih.gov Analogues of myriocin (B1677593), such as this compound and OSU-2S, which modulate S1P signaling, have shown promise with observed anticancer properties in both in vitro and in vivo studies. nih.govwikidata.org The targeting of S1PR1 and S1PR3 by compounds like this compound is currently under preclinical evaluation for their potential therapeutic applications in cancer. nih.govwikipedia.org Inhibiting the pro-survival S1P-S1PR signaling axis represents a potential strategy to influence cancer cell fate. nih.gov
Effects on Cell Migration and Adhesion
S1P signaling is implicated in the regulation of cell migration and adhesion, processes critical for various physiological and pathological events, including immune cell trafficking and cancer metastasis. wikidata.orgwikipedia.orgciteab.comwikidata.orgnih.gov S1PR1, a target of this compound-P antagonism, is known to be involved in normal chemotaxis towards S1P and plays a role in cell migration. uni.lu Activation of S1P receptors can influence cellular motility, for instance, by promoting Rho activation which can subsequently inhibit Rac and reduce cell migration. biosensis.com this compound is listed among S1PR1/3 antagonists that have been shown to affect cell migration. citeab.com
Cell adhesion, the process by which cells interact and attach to each other and the extracellular matrix, is also influenced by S1P signaling. wikidata.orgnih.govbiosensis.comguidetoimmunopharmacology.org S1P1 activation, for example, can enhance the integrity of endothelial cell barriers by strengthening cell-cell junctions. nih.gov this compound-P has been noted to affect soluble vascular cell adhesion molecule-1 (sVCAM-1), indicating an influence on adhesion processes. citeab.com
Influence on Apoptosis and Cell Cycle Progression
Apoptosis, or programmed cell death, is a fundamental biological process essential for development and tissue homeostasis, serving to eliminate damaged or unwanted cells. senescence.infociteab.comnih.gov It is characterized by distinct cellular events such as DNA fragmentation and changes in mitochondrial membrane potential. ebiohippo.com The cell cycle, which governs cell proliferation, is intimately linked with the apoptotic machinery. citeab.comnih.gov Manipulation of the cell cycle can either promote or inhibit apoptosis, and proteins involved in proliferative pathways can influence a cell's sensitivity to apoptotic signals. citeab.comnih.gov
As mentioned earlier, S1P signaling, particularly through S1P1, is known to promote anti-apoptotic and pro-survival responses, counteracting the pro-apoptotic effects of ceramide. nih.govwikidata.orglipidmaps.org By antagonizing S1P receptors, this compound-P is expected to disrupt these pro-survival signals, thereby potentially influencing the balance towards pro-apoptotic pathways. While the direct impact of this compound-P on specific phases of the cell cycle or the intricate molecular cascades of apoptosis (extrinsic or intrinsic pathways) is not extensively detailed in the provided search results, its role as an inhibitor of pro-survival S1P signaling suggests an indirect influence on these processes, potentially sensitizing cells to death signals or affecting cell cycle progression that is coupled to survival.
Summary of Key Data
| Compound Name | Target(s) Affected by this compound-P | Observed Cellular Effect(s) |
| S1P1 Receptor | Antagonism | Inhibition of pro-survival signaling, potential antiangiogenic effects, influence on migration and adhesion. nih.govtocris.comguidetopharmacology.orguni.lu |
| S1P3 Receptor | Antagonism | Inhibition of S1P-induced intracellular Ca2+ mobilization, influence on migration. nih.govtocris.comguidetopharmacology.orgciteab.com |
| S1P4 Receptor | Binding | Affinity noted, but functional outcome of interaction with this compound-P not detailed in provided sources. guidetopharmacology.org |
| S1P5 Receptor | Binding | Highest affinity noted, but functional outcome of interaction with this compound-P not detailed in provided sources. guidetopharmacology.org |
| Cell Proliferation | Inhibition (indirectly via S1P1 antagonism) | This compound and this compound-P evaluated as anticancer agents, inhibiting tumor growth. nih.govwikidata.org |
| Cell Survival | Inhibition (via S1P1 antagonism) | Counteracting pro-survival S1P signaling. nih.govwikidata.orglipidmaps.org |
| Cell Migration | Modulation | Listed as affecting migration, S1PR1 involved in chemotaxis. wikidata.orgwikipedia.orgciteab.comuni.lubiosensis.com |
| Cell Adhesion | Modulation | Affecting sVCAM-1, S1P1 influences cell-cell junctions. citeab.comnih.govbiosensis.comguidetoimmunopharmacology.org |
| Apoptosis | Promotion (indirectly via S1P1 antagonism) | Counteracting anti-apoptotic S1P signaling. nih.govwikidata.orglipidmaps.org |
| Cell Cycle | Indirect influence | Linked to cell survival pathways affected by S1P signaling. citeab.comnih.gov |
Preclinical Research Applications and Biological Insights in Disease Models
Role in Cancer Biology and Antineoplastic Potential
Preclinical studies have explored the potential of VPC03090 as an anticancer agent, focusing on its ability to inhibit tumor growth and its mechanisms of action, particularly through S1P receptor antagonism. researchgate.netnih.gov
Inhibition of Tumor Growth in Mouse Models (e.g., Mammary Cancer)
Research indicates that this compound can inhibit tumor growth in vivo mouse models, including those for breast cancer. scispace.comresearchgate.net Studies using mouse mammary gland cancer models, which can mimic aspects of human breast cancer progression, have shown promising results with S1P receptor antagonists like this compound. scispace.comresearchgate.netd-nb.info For instance, daily intraperitoneal injections of this compound at a dose of 6.2 mg/kg/day were shown to reduce median tumor volume by three-fold compared to vehicle treatment in a mouse model. nih.gov This finding suggests that this compound warrants further investigation in additional cancer models. nih.gov Mouse models, including genetically engineered models (GEMs) and patient-derived xenograft (PDX) models, are valuable tools for investigating mechanisms of cancer progression and evaluating potential therapeutics like this compound. d-nb.infonih.govnih.gov
S1P Receptor Antagonism as a Therapeutic Strategy in Various Cancers (e.g., Hepatoma, Hepatocellular Carcinoma, Gastric, Prostate, Breast Cancers, NSCLC)
S1P signaling plays a role in processes such as cell survival, growth, proliferation, and migration, making S1P receptor antagonists a subject of extensive evaluation as potential anticancer agents in various in vivo models. researchgate.netnih.gov Studies suggest that cancers such as hepatoma, hepatocellular carcinoma (HCC), gastric, prostate, and breast tumors may be responsive to S1P receptor antagonists. researchgate.netnih.gov S1P receptor antagonism is being explored as a therapeutic strategy in these cancers, as well as in non-small cell lung cancer (NSCLC). researchgate.netnih.govhse.ie this compound, as an S1P receptor antagonist, contributes to this area of research. researchgate.netfrontiersin.org The phosphorylated form, this compound-P, has been characterized for its potency at different S1P receptors, showing indistinguishable potency compared to VPC44116 at S1P1, and significantly greater potency than VPC23019, VPC44116, and W146 at S1P3. researchgate.netresearchgate.net this compound-P also showed activity at hS1P4 and hS1P5. researchgate.net
Mechanistic Insights into Anti-Tumor Effects (e.g., Anti-angiogenic effects, impact on cancer cell viability and signaling)
The anti-tumor effects of this compound are linked to its influence on S1P signaling pathways, which are involved in various cellular processes critical for cancer progression. researchgate.net S1P signaling can increase cell survival, growth, and proliferation. researchgate.net By antagonizing S1P receptors, this compound can interfere with these pro-survival and proliferative signals. researchgate.net
This compound-P has been shown to inhibit signaling targets downstream of S1P receptors. researchgate.net For example, in CHO cells expressing human S1P1, this compound-P inhibited the phosphorylation of ERK1/2 evoked by S1P or SEW2871. researchgate.net Similarly, S1P- or SEW2871-evoked Akt phosphorylation was also inhibited by this compound-P. researchgate.net this compound-P also significantly decreased the potency of S1P as a promoter of intracellular Ca2+ mobilization in CHO cells expressing human S1P3, consistent with its antagonistic activity at this receptor. researchgate.net These findings indicate that this compound, through its active form, can modulate key signaling pathways involved in cell growth and survival. researchgate.net
Furthermore, angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. thno.orgd-nb.infonih.gov Anti-angiogenic therapies aim to inhibit this process. thno.orgd-nb.info While the direct anti-angiogenic effects of this compound are not explicitly detailed in the provided snippets, S1P signaling is known to be involved in regulating endothelial cell function and angiogenesis. nih.govfrontiersin.org Therefore, S1P receptor antagonism by this compound could potentially exert anti-angiogenic effects, contributing to its anti-tumor activity. Research on anti-angiogenic agents highlights their role in reducing tumor blood supply and growth. d-nb.info
Comparison with Other Sphingolipid Pathway Inhibitors (e.g., Myriocin (B1677593), OSU-2S)
This compound is a synthetic analog related to myriocin and fingolimod (B1672674) (FTY720), all of which have been evaluated as anticancer agents. researchgate.netnih.gov Myriocin is an inhibitor of serine palmitoyltransferase (SPT), an enzyme involved in the initial step of sphingolipid biosynthesis. frontiersin.org OSU-2S is another synthetic analog of myriocin and an S1P antagonist. nih.gov
Studies have compared the efficacy of OSU-2S and FTY720 in hepatocellular carcinoma tumor xenograft models. nih.gov Both agents, at a dose of 5 mg/kg, completely suppressed Hep3B tumor growth relative to the vehicle control. nih.gov While the provided information highlights the evaluation of related compounds, specific direct comparisons of the anti-tumor efficacy or mechanistic differences between this compound, Myriocin, and OSU-2S are not extensively detailed in the search results beyond their classification as sphingolipid pathway modulators being investigated for cancer therapy. researchgate.netnih.govfrontiersin.orgagu.edu.tr However, the structural similarity between this compound and FTY720 suggested that this compound could also be a substrate for sphingosine (B13886) kinases, and in vitro testing confirmed it is a substrate for human and mouse sphingosine kinase 2 (SK2). researchgate.net Phosphorylation by SK-2 is a mechanism by which compounds like this compound can exert their effects. agu.edu.tr
Here is a table summarizing some preclinical findings related to S1P receptor antagonists in cancer models:
| Compound | Cancer Type (Model) | Key Finding | Source |
| This compound | Mammary Cancer (Mouse Model) | Reduced median tumor volume by 3-fold compared to vehicle. | nih.gov |
| OSU-2S | Hepatocellular Carcinoma (Hep3B xenograft mouse model) | Completely suppressed tumor growth at 5 mg/kg. | nih.gov |
| FTY720 | Hepatocellular Carcinoma (Hep3B xenograft mouse model) | Completely suppressed tumor growth at 5 mg/kg. | nih.gov |
| This compound-P | CHO cells expressing human S1P1 | Inhibited S1P- or SEW2871-evoked ERK1/2 phosphorylation. | researchgate.net |
| This compound-P | CHO cells expressing human S1P3 | Decreased potency of S1P in promoting intracellular Ca2+ mobilization. | researchgate.net |
Contributions to Immunological Research (Excluding Clinical Human Trial Data)
This compound, as an S1P receptor modulator, has implications in immunological research, particularly concerning the modulation of immune cell trafficking.
Distinguishing this compound's effects from S1P1 agonists like FTY720 in immune regulation
This compound and FTY720 (fingolimod) are both compounds that interact with S1P receptors, but they exhibit distinct pharmacological profiles, leading to different effects on immune regulation. FTY720 is a prodrug that is phosphorylated to FTY720-phosphate, which acts as a functional agonist at S1P1, S1P3, S1P4, and S1P5 receptors biosensis.comfrontiersin.orgaimspress.com. This agonism at S1P1 leads to the internalization and degradation of the receptor, effectively blocking lymphocyte egress from secondary lymphoid organs and causing peripheral lymphopenia aimspress.comjci.org. This mechanism is the basis for FTY720's use in treating multiple sclerosis biosensis.comfrontiersin.orgaimspress.com.
In contrast, this compound is also a prodrug that is phosphorylated by sphingosine kinase 2 to its active form, this compound-P nih.govnih.govresearchgate.net. However, this compound-P acts as a competitive antagonist at human and mouse S1P1 receptors and human S1P3 receptors nih.gov. At human S1P4 and S1P5 receptors, this compound-P demonstrates agonist activity nih.gov. This differential activity at S1P receptor subtypes distinguishes this compound's effects from the broad agonism of FTY720-phosphate.
A key distinction in immune regulation lies in their effects on lymphocyte trafficking. While FTY720 induces lymphopenia by sequestering lymphocytes in lymphoid organs, studies with this compound have shown no significant changes in peripheral lymphocyte counts in mice nih.govresearchgate.net. This lack of lymphopenia with this compound, despite its activity at S1P1, highlights the difference in its mechanism compared to the functional antagonism induced by FTY720-phosphate's S1P1 degradation.
Furthermore, while FTY720 has been shown to affect Th17 and Th1 responses and the balance between Th1 and Treg cells, and has direct effects on the CNS by modulating astrocytes and oligodendrocytes, the specific effects of this compound on these aspects of immune regulation are explored in the context of its distinct receptor profile jci.org.
Research Tool for S1P Receptor Biology
This compound and its phosphorylated form, this compound-P, serve as valuable research tools for dissecting the complex biology of S1P receptors and their associated signaling pathways.
Elucidating Subtype-Specific Functions of S1P Receptors
The subtype-selective nature of this compound-P makes it particularly useful for elucidating the distinct functions of individual S1P receptor subtypes (S1P1-S1P5). By acting as a competitive antagonist at S1P1 and S1P3, and an agonist at S1P4 and S1P5, this compound-P allows researchers to selectively modulate the activity of these receptors and study the downstream consequences nih.gov.
For instance, studies using this compound-P have helped to characterize the roles of S1P1 and S1P3 in various cellular processes by blocking the effects of endogenous S1P at these specific receptors nih.gov. This selective inhibition or activation provides insights into the specific contributions of each receptor subtype to physiological and pathological conditions.
Probing Complex S1P Signaling Pathways in Cellular and Animal Models
This compound is utilized in both cellular and animal models to probe the intricate S1P signaling pathways. In cellular assays, this compound-P has been used in GTP[γ-35S] binding assays to assess its activity at different S1P receptor subtypes nih.gov. These assays provide quantitative data on the binding affinity and efficacy of this compound-P at each receptor.
Interactive Table: Affinity of this compound-P for S1P Receptors (Based on GTP[γ-35S] binding assay) nih.gov
| Receptor Subtype | Species | Activity | Ki (nM) |
| S1P1 | Human | Antagonist | 24 |
| S1P1 | Mouse | Antagonist | 14 |
| S1P3 | Human | Antagonist | 51 |
| S1P4 | Human | Agonist | 17.7 (EC50) |
| S1P5 | Human | Agonist | 2.4 (EC50) |
Note: EC50 values are provided for agonist activity.
Furthermore, this compound-P has been used in calcium mobilization assays to confirm its effects on downstream signaling pathways, particularly those coupled to Gq proteins like S1P3 nih.govresearchgate.net. By observing the changes in intracellular calcium levels upon S1P stimulation in the presence and absence of this compound-P, researchers can confirm its antagonistic activity and understand its impact on specific signaling cascades.
In animal models, this compound has been employed to investigate the physiological consequences of modulating S1P receptors in a more complex in vivo setting. Studies in mice have assessed its impact on tumor growth, demonstrating its potential antineoplastic effects in an immunocompetent mouse mammary cancer model nih.govnih.gov. These in vivo studies complement the in vitro findings and provide valuable insights into the therapeutic potential and the role of S1P signaling in disease progression. This compound is considered under preclinical evaluation for its potential as an anticancer drug targeting S1PR1 and S1PR3 researchgate.netnih.govnih.govnih.gov.
The use of this compound as a research tool allows for a deeper understanding of S1P receptor pharmacology and the diverse roles of S1P signaling in various biological processes and disease states.
Advanced Methodologies for Studying Vpc03090 and Its Analogs
Biochemical and Biophysical Assays
Biochemical and biophysical assays are crucial for characterizing the direct interaction between VPC03090-P and S1P receptors, often utilizing isolated cell membranes or purified receptor proteins.
Radioligand Binding Assays (e.g., GTP[γ-35S] Binding)
Radioligand binding assays, particularly the GTP[γ-35S] binding assay, are fundamental for assessing the binding affinity and functional activity of compounds at G protein-coupled receptors (GPCRs), including S1P receptors. This assay measures the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of activated G proteins. creative-bioarray.comrevvity.com Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the G protein heterotrimer and subsequent binding of [35S]GTPγS. creative-bioarray.comrevvity.com Antagonists, like this compound-P at S1P1 and S1P3, inhibit agonist-stimulated GTP[γ-35S] binding. nih.govresearchgate.net
Studies using GTP[γ-35S] binding assays have shown that this compound is phosphorylated to this compound-P, which then acts as a competitive antagonist at human S1P1 and S1P3 receptors. nih.govnih.gov this compound-P demonstrated inverse agonism at human S1P1 and S1P3 receptors in this assay format. nih.gov Concentration-dependent rightward shifts in the S1P agonist concentration-effect curve were observed in the presence of this compound-P at human S1P1, mouse S1P1, and human S1P3, consistent with competitive antagonism. nih.gov
Data from GTP[γ-35S] binding assays have been used to determine binding affinity (Ki or Kd) of this compound-P for different S1P receptor subtypes. nih.gov The affinity constants determined by radioligand binding studies closely correlated with EC50 values derived from GTP[γ-35S] agonist concentration-response curves or Schild regression analysis for competitive antagonism. nih.gov this compound-P exhibited the highest affinity for S1P5, followed by S1P4, S1P1, and S1P3. nih.gov Furthermore, this compound-P showed agonist activity at human S1P4 and S1P5 receptors in GTP[γ-35S] binding assays. nih.govresearchgate.net
Table 1: Representative this compound-P Activity at S1P Receptors in GTP[γ-35S] Binding Assay
| Receptor Subtype | Activity | Notes |
| Human S1P1 | Antagonist | Competitive, Inverse Agonism observed |
| Mouse S1P1 | Antagonist | Competitive |
| Human S1P3 | Antagonist | Competitive, Inverse Agonism observed |
| Human S1P4 | Agonist | More potent and efficacious than S1P |
| Human S1P5 | Agonist | Equally potent, less efficacious than S1P |
*Based on findings from GTP[γ-35S] binding assays nih.govresearchgate.net.
Cell-Based Functional Assays
Cell-based assays are essential for evaluating the functional consequences of this compound and its analogs on cellular processes mediated by S1P receptors. These assays are performed in live cells expressing the receptor of interest.
Calcium Mobilization Assays in Receptor-Expressing Cells
Calcium mobilization assays are widely used to measure the activation of GPCRs that couple to the Gq protein, leading to the release of intracellular calcium stores. eurofinsdiscovery.commultispaninc.comaatbio.com S1P3 receptors are known to couple to Gq, influencing inositol (B14025) triphosphate formation and the mobilization of Ca2+ from intracellular stores. nih.govresearchgate.net
Research has utilized calcium mobilization assays in CHO cells expressing human S1P3 receptors to investigate the effect of this compound-P. nih.govresearchgate.net These studies demonstrated that this compound-P significantly decreased the potency of S1P as a promoter of intracellular Ca2+ mobilization. nih.govresearchgate.net The addition of 1 µM this compound-P shifted the EC50 value for S1P in this assay by more than one log order. nih.govresearchgate.net this compound-P alone did not induce a change in intracellular Ca2+ signal, consistent with its classification as an antagonist at S1P3. researchgate.net Calcium mobilization assays have confirmed the effects of this compound-P on downstream S1P receptor signaling. nih.govnih.govresearchgate.netresearchgate.netsigmaaldrich.com this compound-P has been shown to behave as a competitive antagonist at S1P1, S1P3, and S1P5 receptors in calcium mobilization assays, shifting agonist concentration-response curves by one log order or more at a concentration of 1 µM. researchgate.net this compound-P exhibited neither agonism nor antagonism at human S1P2 in a Ca2+ mobilization assay. researchgate.net
Table 2: Effect of this compound-P on S1P-induced Calcium Mobilization
| Receptor Subtype | Effect on S1P-induced Ca2+ Mobilization | Notes |
| Human S1P3 | Significantly decreased S1P potency | Shifted S1P EC50 by >1 log order at 1 µM |
| Human S1P2 | No agonism or antagonism observed |
*Based on findings from calcium mobilization assays nih.govresearchgate.netresearchgate.net.
Cell Migration and Proliferation Assays
Cell migration and proliferation are key biological processes that can be influenced by S1P signaling through its receptors. Assays measuring these cellular responses are used to evaluate the functional impact of compounds like this compound. frontiersin.orgnih.govmdpi.comresearchgate.netibidi.com Aberrant S1P signaling has been implicated in processes such as immune cell trafficking, angiogenesis, and carcinogenesis, which involve cell migration and proliferation. nih.govnih.gov
While the search results indicate that S1P signaling affects cell survival, differentiation, proliferation, and migration, and that this compound has been applied in a mouse mammary cancer model to assess its antineoplastic potential, leading to significant inhibition of tumor growth, specific data on this compound or its analogs in in vitro cell migration and proliferation assays were not prominently detailed in the provided snippets. nih.govnih.govresearchgate.net However, the broader context of S1P receptor research suggests that such assays are standard for evaluating the functional effects of S1P receptor modulators. For instance, selective S1P1 antagonists have been shown to inhibit cell proliferation and migration in response to various growth factors. researchgate.net Cell migration assays can include methods like wound healing assays, Boyden chamber assays, or more advanced 3D spheroid-based assays. nih.govmdpi.comresearchgate.netibidi.com Cell proliferation assays often involve measuring metabolic activity or DNA synthesis. frontiersin.org
Western Blot Analysis for Downstream Signaling Pathway Activation
Western blot analysis is a widely used technique to detect specific proteins in a sample and assess their expression levels or post-translational modifications, such as phosphorylation, which is indicative of signaling pathway activation. asu.eduthermofisher.combio-rad-antibodies.com This method is crucial for confirming the effects of S1P receptor modulation on downstream signaling cascades. nih.govnih.govresearchgate.netsigmaaldrich.com
Studies have employed Western blot analysis to confirm the effects of this compound-P on downstream S1P receptor signaling. nih.govnih.govresearchgate.netsigmaaldrich.com For example, Western blot was used to detect the phosphorylation state of ERK1/2 in CHO cells expressing human S1P1. researchgate.net Treatment with this compound-P was shown to influence the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway, which is known to be activated downstream of S1P receptors. researchgate.netguidetopharmacology.orgguidetoimmunopharmacology.org Quantification of the signal intensity of phosphorylated ERK1/2 bands detected by Western blot provides a measure of the extent of pathway activation. researchgate.net Activation of MAPK and Akt pathways has been noted as downstream effects of S1P3 activation. guidetopharmacology.orgguidetoimmunopharmacology.org
Table 3: Downstream Signaling Pathways Investigated by Western Blot
| Receptor Subtype | Downstream Pathway Investigated | Observation with this compound-P |
| Human S1P1 | ERK1/2 phosphorylation (MAPK) | Influence on phosphorylation researchgate.net |
| S1P3 | MAPK, Akt | Activation noted with S1P3 activation guidetopharmacology.orgguidetoimmunopharmacology.org |
*Based on findings from Western blot analysis and known S1P receptor signaling researchgate.netguidetopharmacology.orgguidetoimmunopharmacology.org.
Gene Expression Analysis (RT-qPCR) for Receptor Expression
Real-time quantitative PCR (RT-qPCR) is a widely used technique for accurate, sensitive, and rapid measurement of gene expression levels. gmo-qpcr-analysis.commdpi.comresearchgate.netfrontiersin.org It is considered a gold standard for medium-throughput gene expression analysis. gmo-qpcr-analysis.com RT-qPCR can be applied to study the expression of receptors targeted by this compound, such as the sphingosine (B13886) 1-phosphate receptors (S1PRs), in various cell types or tissues. mdpi.comfrontiersin.org
The RT-qPCR workflow involves several critical steps, including experimental design, sample preparation, RNA extraction and quality control, reverse transcription, PCR amplification, and data analysis. gmo-qpcr-analysis.com Proper quality assurance and control throughout the entire process are essential to ensure the accuracy and reliability of the results. gmo-qpcr-analysis.com This includes selecting appropriate reference genes for normalization, which are expected to have stable expression regardless of experimental conditions. mdpi.comfrontiersin.org
By quantifying the mRNA levels of specific S1PR subtypes (S1PR1-5), researchers can assess their baseline expression profiles and how they might be modulated under different conditions or in the presence of this compound or its analogs. This information is crucial for understanding the potential cellular targets and mechanisms of action of these compounds.
Preclinical In Vivo Models
Preclinical in vivo models, particularly mouse models, are indispensable for evaluating the efficacy, pharmacokinetics, and biological effects of this compound and its analogs in a complex biological system.
Mouse Models of Cancer
Mouse models of cancer are frequently used to investigate the potential of compounds like this compound as anti-cancer agents. nih.govresearchgate.netresearchgate.netscispace.comagu.edu.trfrontiersin.org Aberrant S1P signaling has been implicated in carcinogenesis, making S1P receptor modulators potential therapeutic targets. nih.govresearchgate.net this compound, an S1P1/3 antagonist prodrug, has been assessed for its effectiveness in inhibiting tumor growth in mouse cancer models. nih.gov
One study utilized an ectopic Lewis lung carcinoma model in mice to evaluate this compound. nih.gov In this model, treatment was initiated after tumors were detectable. nih.gov However, measurements of subcutaneous tumor volume over time showed no significant differences between vehicle- and this compound-treated animals in this specific model. nih.gov
Other studies have explored this compound in different mouse cancer models, including a mouse mammary cancer model and mouse breast cancer models, to assess its potential in inhibiting tumor growth in vivo. researchgate.netscispace.comagu.edu.tr These models provide valuable insights into the in vivo activity and potential therapeutic applications of this compound in oncology.
Pharmacokinetic Analysis in Animal Models (e.g., LC-MS for Prodrug and Phosphorylated Species)
Pharmacokinetic analysis in animal models is critical to understand how this compound is absorbed, distributed, metabolized, and excreted. Since this compound is a prodrug, its conversion to the active phosphorylated form, this compound-P, is a key aspect of its pharmacokinetics. nih.govresearchgate.netresearchgate.net
Liquid chromatography-mass spectrometry (LC-MS) is a quantitative method commonly used to measure the levels of both the prodrug (this compound) and its phosphorylated species (this compound-P) in biological samples such as plasma from animal models. nih.govrsc.orgrsc.org This technique allows for the simultaneous determination and quantification of these related compounds. rsc.org
Studies in mice have utilized LC-MS to assess the plasma levels of this compound and this compound-P after administration. nih.gov For instance, after a single 10 mg/kg intraperitoneal dose of this compound in mice, plasma levels at 16 hours were measured as 860 nM (± 142 nM) for this compound-P and 568 nM (± 79.7 nM) for this compound. nih.gov Oral administration of this compound in mice demonstrated rapid phosphorylation in vivo, resulting in an approximate 1:1 ratio of phosphorylated to alcohol species with a half-life of 30 hours. nih.gov
LC-MS analysis in sphingosine kinase 2 null mice treated with this compound showed high plasma concentrations of this compound but undetectable levels of this compound-P, indicating that sphingosine kinase 2 is responsible for the in vivo phosphorylation of this compound. nih.gov
The following table summarizes pharmacokinetic data for this compound and this compound-P in mice:
| Compound | Dose (mg/kg) | Route of Administration | Time Point | Plasma Concentration (nM) | n | Citation |
| This compound-P | 10 | i.p. | 16 h | 860 ± 142 | 5 | nih.gov |
| This compound | 10 | i.p. | 16 h | 568 ± 79.7 | 5 | nih.gov |
| This compound-P | 10 | Oral Gavage | Rapid | Rapid phosphorylation | - | nih.gov |
| This compound-P | 30 | i.p. (SK2 null mice) | 15 h | Undetectable (< 2.5 nM) | 4 | nih.gov |
| This compound | 30 | i.p. (SK2 null mice) | 15 h | Micromolar range | - | nih.gov |
These pharmacokinetic studies using LC-MS are vital for understanding the in vivo behavior of this compound, its conversion to the active form, and its duration of action, which informs further preclinical and potential clinical development.
Computational and Structural Biology Approaches
Computational and structural biology techniques provide valuable tools for understanding the interaction of this compound and its analogs with their target receptors at an atomic level, guiding the design of novel compounds.
Molecular Modeling and Docking Studies to Receptor Active Sites
Molecular modeling and docking studies are computational techniques used to predict the preferred orientation (binding pose) of a ligand, such as this compound or this compound-P, within the binding site of a receptor protein and to estimate the binding affinity. nih.govajol.infonanoschool.in These methods are crucial in structure-based drug design. nanoschool.in3ds.comdesertsci.com
Software like BIOVIA Discovery Studio and Molecular Operating Environment (MOE) are commonly used for molecular modeling and docking simulations. nanoschool.in3ds.comchemcomp.com These tools allow researchers to visualize protein structures, identify active sites, and simulate the interactions between the ligand and the receptor. 3ds.comchemcomp.com Docking studies can help to understand the nature and mode of binding interactions, including the specific amino acid residues involved. ajol.info
For this compound-P, which acts as an antagonist at S1P1 and S1P3 receptors, molecular docking could be used to model its binding to the ligand-binding pockets of these receptors. nih.gov This can provide insights into the key interactions that contribute to its affinity and selectivity for these subtypes. By analyzing the predicted binding poses and interactions, researchers can gain a better understanding of the structural basis for the observed pharmacological activity.
Structure-Based Drug Design (e.g., Inspired by Myriocin)
Structure-based drug design (SBDD) is an approach that utilizes the three-dimensional structure of a biological target to guide the design of new ligands. desertsci.comrigaku.comsaromics.com This often involves obtaining high-resolution structures of the target protein, often in complex with a ligand, through techniques like X-ray crystallography. rigaku.com
The development of S1P receptor modulators, including this compound, has been influenced by naturally occurring compounds like Myriocin (B1677593). Myriocin is a potent inhibitor of serine palmitoyltransferase, an enzyme involved in sphingolipid synthesis. frontiersin.org While Myriocin itself is not an S1P receptor ligand, its discovery and the subsequent understanding of sphingolipid metabolism and signaling pathways, particularly the role of S1P and its receptors, have inspired the design of compounds targeting this system. frontiersin.orgpracticalneurology.com
FTY720 (fingolimod), a nonselective S1P receptor agonist prodrug, is a well-known example of a compound developed based on insights from sphingolipid biology and can be considered to be inspired by the broader field initiated by studies of compounds like Myriocin. frontiersin.orgpracticalneurology.comresearchgate.net this compound is described as an FTY720 analog. researchgate.net
SBDD approaches, potentially leveraging structural information of S1P receptors and known ligands, can be applied to design novel this compound analogs with improved potency, selectivity, or pharmacokinetic properties. desertsci.comsaromics.com This involves analyzing the interactions of existing ligands with the receptor structure and using this information to design new molecules with favorable binding characteristics. Computational tools, including molecular modeling and docking, are integral to this process, allowing for the in silico screening and optimization of potential drug candidates before their synthesis and experimental testing. nanoschool.indesertsci.com
Future Directions and Unanswered Questions in Vpc03090 Research
Exploration of Additional Therapeutic Applications Beyond Cancer (Preclinical)
While initial research highlighted VPC03090's antineoplastic potential in a mouse mammary cancer model, showing significant inhibition of tumor growth, the broader therapeutic applications of this compound beyond oncology are an area for future preclinical exploration. nih.govnih.gov The involvement of S1P receptors in various physiological processes suggests potential roles for S1P modulators in other disease contexts. For instance, S1P signaling is implicated in immune and neurodegenerative disorders. biorxiv.orgnih.gov Preclinical studies could investigate the effects of this compound in models of such conditions, considering its activity at multiple S1P receptor subtypes. The exploration of CAR T therapy, for example, is expanding beyond cancer to treat autoimmune diseases, chronic infections, and fibrosis in preclinical and clinical studies, indicating a broader interest in novel therapeutic modalities for non-oncological conditions. nih.govnih.govmdpi.com While this is a different therapeutic approach, it illustrates the wider scope of research into severe diseases beyond cancer.
Investigation of Potential Synergistic Effects with Other Research Compounds
The potential for this compound to exhibit synergistic effects when combined with other research compounds is another avenue for future investigation. Synergism in drug combinations can lead to enhanced therapeutic outcomes or allow for reduced doses of individual compounds, potentially minimizing toxicity. mdpi.comnih.govmdpi.com Preclinical studies could explore combinations of this compound with other agents, particularly those targeting pathways involved in diseases where S1P signaling plays a role. This could include other S1P receptor modulators or compounds targeting related signaling cascades. For example, research in oncology explores synergistic vulnerabilities and combination therapies. nih.govaacrjournals.org While this compound has shown efficacy as a single agent in a preclinical cancer model, investigating its effects in combination with other anti-cancer agents could reveal synergistic interactions that enhance its therapeutic index.
Understanding of Long-Term Effects and Potential Off-Target Mechanisms in Preclinical Models
While studies have examined the pharmacokinetics of this compound in mice, including its half-life, a comprehensive understanding of its long-term effects and potential off-target mechanisms in preclinical models is essential. nih.govnih.gov Off-target interactions, where a compound interacts with unintended biological targets, can lead to unforeseen toxicities. frontiersin.orgnih.gov Although this compound-P has demonstrated selectivity for S1P1/3 antagonism and S1P4/5 agonism, a thorough investigation into potential interactions with other receptors, enzymes, or pathways over extended exposure periods in preclinical models is warranted. Anticipating and understanding potential off-target effects and resistance mechanisms in preclinical settings is crucial for informing future research and potential therapeutic development. frontiersin.orgmdpi.com
Development of Novel Analogs with Enhanced Selectivity or Potency for Specific S1P Receptors
This compound is an analog of FTY720, a known S1P receptor modulator. nih.govnih.govresearchgate.net The development of novel analogs of this compound with enhanced selectivity or potency for specific S1P receptor subtypes represents a significant future direction. Given the diverse roles of the five S1P receptor subtypes (S1P1-S1P5), compounds with tailored receptor profiles could offer more targeted therapeutic effects and potentially reduced off-target activity. biorxiv.orgnih.gov Structure-activity relationship studies, similar to those conducted during the discovery of this compound, could guide the design and synthesis of new analogs with improved pharmacological properties for specific applications. nih.govresearchgate.netnih.gov
Q & A
What criteria should guide the formulation of research questions for studies on VPC03090?
A well-structured research question must adhere to the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to ensure academic rigor and practical applicability . Additionally, it should be specific (avoiding vague terms), complex (requiring in-depth analysis), and grounded in gaps identified during literature reviews . For example: "How does this compound modulate [specific pathway] in [cell type/model], and what are the downstream effects on [biological outcome]?"
Q. What methodologies are recommended for conducting a literature review on this compound’s existing studies?
Use systematic review protocols with defined inclusion/exclusion criteria and keyword strategies (e.g., "this compound AND pharmacokinetics" OR "this compound AND [target protein]") across databases like PubMed and SciFinder . Evaluate sources using the CRAP checklist (Currency, Relevance, Authority, Purpose) to prioritize peer-reviewed journals and avoid biased or outdated data . Document search terms, databases, and screening processes to ensure reproducibility .
Q. How can researchers design initial experiments to assess this compound’s biochemical activity?
Begin with dose-response assays to establish potency (e.g., IC50/EC50 values) and selectivity screens against related targets to minimize off-target effects . Include positive/negative controls (e.g., known inhibitors/agonists) and validate findings using orthogonal methods (e.g., SPR for binding affinity, qPCR for gene expression changes) . Pre-register protocols to address potential biases .
Advanced Research Questions
Q. How should researchers address contradictory findings in existing literature on this compound’s mechanisms?
Conduct meta-analyses to statistically synthesize data from multiple studies, identifying heterogeneity sources (e.g., variations in experimental models or dosages) . Employ method triangulation , combining quantitative (e.g., transcriptomics) and qualitative (e.g., pathway enrichment analysis) approaches to validate hypotheses . Replicate conflicting experiments under standardized conditions (e.g., cell line authentication, controlled assay parameters) .
Q. What strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?
Use computational chemistry tools (e.g., molecular docking, DFT calculations) to predict modifications enhancing binding affinity or selectivity . Prioritize synthetic routes with high atom economy and scalability, validated by HPLC/MS purity checks and NMR structural confirmation . Cross-reference synthetic protocols with literature accounts to avoid redundant efforts .
Q. How can interdisciplinary approaches enhance understanding of this compound’s in vivo pharmacokinetics?
Integrate pharmacokinetic modeling (e.g., compartmental analysis) with imaging techniques (e.g., PET/MRI) to track biodistribution in real time . Collaborate with computational biologists to develop multiscale models linking molecular interactions to organism-level effects . Ensure ethical compliance in animal/human trials by obtaining IRB approvals and adhering to 3R principles (Replacement, Reduction, Refinement) .
Q. What statistical methods are robust for analyzing nonlinear dose-response data in this compound studies?
Apply nonlinear regression models (e.g., four-parameter logistic curves) to estimate EC50/Emax values, using tools like GraphPad Prism . For high-dimensional data (e.g., omics), use machine learning algorithms (e.g., random forests) to identify predictive biomarkers . Report confidence intervals and effect sizes to contextualize significance beyond p-values .
Methodological Considerations
- Ethical Data Collection : Ensure informed consent in human trials and anonymize sensitive data .
- Instrumentation : Use validated equipment (e.g., calibrated microplate readers) and document SOPs for reproducibility .
- Interdisciplinary Collaboration : Engage statisticians, synthetic chemists, and clinicians early to align experimental design with analytical capabilities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
